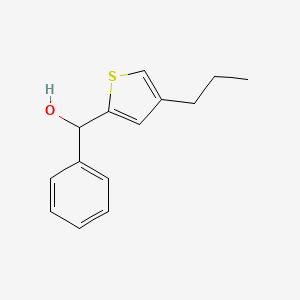

Phenyl(4-propylthiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16OS |

|---|---|

Molecular Weight |

232.34 g/mol |

IUPAC Name |

phenyl-(4-propylthiophen-2-yl)methanol |

InChI |

InChI=1S/C14H16OS/c1-2-6-11-9-13(16-10-11)14(15)12-7-4-3-5-8-12/h3-5,7-10,14-15H,2,6H2,1H3 |

InChI Key |

RSPFOOFGNIYINL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CSC(=C1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Phenyl 4 Propylthiophen 2 Yl Methanol and Analogues

Strategies for Thiophene (B33073) Ring Functionalization and Derivatization

The construction and subsequent modification of the thiophene ring are foundational steps in the synthesis of Phenyl(4-propylthiophen-2-yl)methanol. Regioselectivity is a key challenge, and numerous methods have been developed to control the placement of substituents on the heterocyclic core.

The de novo synthesis of the thiophene ring from acyclic precursors provides a powerful route to specifically substituted derivatives. These methods often involve the cyclization of functionalized alkynes, allowing for precise control over the final substitution pattern. mdpi.com

Metal-catalyzed heterocyclization is a prominent strategy, utilizing various transition metals to promote the formation of the thiophene ring. nih.gov For instance, copper(I)-catalyzed tandem reactions involving the addition of terminal alkynes to 1-phenylsulfonylalkylidenethiiranes can yield functionalized thiophenes. mdpi.com Similarly, palladium-catalyzed coupling of (Z)-1-bromo-1-en-3-ynes with a thiol source, followed by a desilylation-induced cyclization, offers another regioselective pathway. mdpi.com Rhodium catalysts have also been employed in the transannulation reaction between 1,2,3-thiadiazoles and alkynes to produce highly substituted thiophenes. organic-chemistry.org

Metal-free methodologies are also gaining traction as part of a shift towards greener chemistry. nih.govbenthamdirect.com These approaches often rely on cascade cyclization reactions. For example, the reaction of 1,3-enynes with in situ generated trisulfur (B1217805) radical anions (S3•−) can chemoselectively produce 2,3,5-trisubstituted thiophenes. researchgate.net Another transition-metal-free approach involves the reaction of substituted buta-1-enes with potassium sulfide, which proceeds via the cleavage of multiple C-H bonds. organic-chemistry.org

The table below summarizes various cyclization strategies for thiophene ring construction.

| Methodology | Catalyst/Reagent | Precursors | Key Features |

| Metal-Catalyzed Heterocyclization | Cu(I), Pd(0), Rh(II) | S-containing alkynes, enynes, thiadiazoles | High regioselectivity, atom economy. mdpi.comnih.govorganic-chemistry.org |

| Iodocyclization | I₂ or other iodine sources | Sulfur-containing alkynes | Forms iodinated thiophenes for further functionalization. mdpi.com |

| Cascade Cyclization (Metal-Free) | Elemental Sulfur (S₈), K₂S | 1,3-diynes, 1,3-enynes, buta-1-enes | Avoids metal toxicity, atom economical. organic-chemistry.orgresearchgate.net |

Introducing the propyl group at the C4 position can be achieved either by starting with a pre-functionalized precursor during ring construction or by modifying the thiophene ring post-synthesis. A more common and versatile approach involves the functionalization of a pre-existing thiophene core.

Alkyl chain engineering is a critical strategy for tuning the properties of organic molecules. acs.org This can be accomplished through cross-coupling reactions. For instance, a halogenated thiophene (e.g., 4-bromothiophene) can be coupled with a propyl-containing organometallic reagent, such as propylmagnesium bromide (a Grignard reagent) or propylboronic acid, using a palladium or nickel catalyst. rsc.org

Alternatively, a functional group already present on the thiophene ring can be elaborated into the propyl side chain. For example, a 4-formylthiophene could undergo a Wittig reaction with an appropriate phosphorane to introduce a three-carbon chain, followed by hydrogenation to yield the propyl group. Another approach involves the acylation of the thiophene ring using butyryl chloride under Friedel-Crafts conditions, followed by reduction of the resulting ketone (e.g., via Wolff-Kishner or Clemmensen reduction) to the propyl chain.

Post-synthetic modification of an existing alkyl chain offers another route. While often applied in the context of polythiophenes, the principles are applicable to small molecules. cmu.edu A thiophene bearing a functionalized three-carbon chain (e.g., a propenyl or propargyl group) can be hydrogenated to the propyl group. If a thiophene with a bromoalkyl side chain is synthesized, it can serve as a handle for further reactions. cmu.edu

Carbon-Carbon Bond Formation Strategies at the Methanol (B129727) Linkage

The central C-C bond linking the phenyl and thiophene rings, as well as the formation of the alcohol functionality, are critical steps in the synthesis of the target molecule.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds between aromatic and heteroaromatic rings. nih.govlibretexts.orglibretexts.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly well-suited for this purpose due to its high functional group tolerance and the commercial availability of a wide range of boronic acids. mdpi.comresearchgate.net

In a potential synthesis of this compound, a Suzuki-Miyaura reaction could be used to couple 4-propyl-2-thiopheneboronic acid with a suitable phenyl halide (e.g., bromobenzene). acs.org Conversely, the coupling could involve a 2-halo-4-propylthiophene and phenylboronic acid. nih.govmdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ or Na₂CO₃. nih.govmdpi.com This approach would likely target a precursor molecule, such as 2-phenyl-4-propylthiophene or (4-propylthiophen-2-yl)benzaldehyde, which can then be converted to the final alcohol.

Recent advancements in Suzuki-Miyaura coupling have focused on developing more efficient and environmentally friendly protocols, such as using aqueous solvents or micellar chemistry, which can accelerate reaction times even at room temperature. acs.orgmdpi.com

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Other organometallic coupling reactions, such as those involving organoaluminum reagents, have also been shown to be effective for coupling aryl halides with thienyl compounds. organic-chemistry.orgnih.gov

The most direct and common method for synthesizing the methanol moiety is through the reduction of a corresponding carbonyl precursor, in this case, phenyl(4-propylthiophen-2-yl)ketone. libretexts.org This ketone intermediate could be synthesized via Friedel-Crafts acylation of 4-propylthiophene with benzoyl chloride.

A variety of reducing agents can effect this transformation. organic-chemistry.org

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones to primary and secondary alcohols, respectively. libretexts.org It is often used in protic solvents like methanol or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent capable of reducing not only aldehydes and ketones but also carboxylic acids and esters to primary alcohols. libretexts.orgpressbooks.pub Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous or acidic workup. pressbooks.publibretexts.org

The general mechanism for these hydride reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. pressbooks.publibretexts.org This forms a tetrahedral alkoxide intermediate, which is then protonated during the workup step to yield the final alcohol product. libretexts.org

The choice of reducing agent depends on the functional groups present in the rest of the molecule. For the reduction of a simple ketone precursor, the milder and safer NaBH₄ is generally sufficient. libretexts.org

| Reducing Agent | Carbonyl Precursor | Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | Aldehyde, Ketone | Protic (e.g., MeOH, EtOH) | Mild, selective for aldehydes/ketones, safe to handle. libretexts.orglibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde, Ketone, Ester, Carboxylic Acid | Aprotic (e.g., Et₂O, THF) | Very powerful, non-selective, reacts violently with protic solvents. libretexts.orgpressbooks.pub |

Photocatalytic and Electrocatalytic Synthetic Routes

Modern synthetic chemistry is increasingly exploring photocatalytic and electrocatalytic methods to drive reactions under mild conditions, often with high selectivity and reduced waste. While specific routes to this compound are not extensively documented, the principles can be applied to key steps in its synthesis.

Photocatalysis utilizes light to generate reactive intermediates. Thiophene-based materials themselves have been investigated as components of photocatalysts. For example, thiophene-embedded conjugated microporous polymers have demonstrated excellent catalytic activity in the synthesis of other organic molecules, like benzimidazoles. rsc.org Thiophene-modified graphitic carbon nitrides have also been developed as donor-acceptor conjugated polymers for photocatalysis. rsc.org These findings suggest the potential for using photocatalytic systems to mediate C-C or C-H functionalization steps in the synthesis of thiophene derivatives. For instance, photocatalytic oxidative desulfurization has been used to degrade thiophene, indicating the ring's susceptibility to photo-induced redox processes that could potentially be harnessed for synthesis. mdpi.com

Electrocatalysis uses an electric potential to drive chemical transformations. The electrochemical reduction of aldehydes and ketones to alcohols is a well-established process. organic-chemistry.org An electrocatalytic approach to reducing the phenyl(4-propylthiophen-2-yl)ketone precursor could offer a green alternative to hydride reagents, using water as the hydrogen source in an undivided cell with zinc and tin electrodes. organic-chemistry.org This avoids the use of stoichiometric metal hydride reagents and their associated waste streams. Electrocatalysis could also be envisioned for cross-coupling reactions, providing an alternative pathway for the key aryl-heteroaryl bond formation.

While still an emerging area for the synthesis of this specific class of compounds, these light- and electricity-driven methods represent a frontier in developing more sustainable and efficient synthetic routes to complex thiophene derivatives.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The generation of enantiomerically pure forms of this compound is of significant interest due to the distinct pharmacological profiles often exhibited by different stereoisomers of chiral molecules. The primary route to obtaining these enantiomers involves the stereoselective reduction of the prochiral precursor, phenyl(4-propylthiophen-2-yl)methanone. Several advanced catalytic strategies, including biocatalysis and transition-metal-catalyzed asymmetric transfer hydrogenation, have proven effective for the synthesis of structurally related chiral aryl(heteroaryl)methanols and are applicable to the production of the (R)- and (S)-enantiomers of this compound.

A prominent and environmentally benign approach is the use of ketoreductases (KREDs). These enzymes exhibit high stereoselectivity in the reduction of a wide range of ketones. For instance, research on the bioreduction of sterically bulky diaryl- and aryl(heteroaryl)methanones has demonstrated the efficacy of novel KREDs in producing chiral alcohols with high enantiomeric excess. The stereochemical outcome of such enzymatic reductions can often be controlled by the specific enzyme variant used, allowing for selective access to either the (R)- or (S)-enantiomer.

Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) represents another powerful tool for the enantioselective synthesis of chiral alcohols. mdpi.com The Noyori-Ikariya catalysts, which are ruthenium(II) complexes with chiral diamine ligands, are particularly effective for the ATH of aryl heteroaryl ketones. mdpi.com These reactions typically employ isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source and can achieve high levels of enantioselectivity under mild conditions. mdpi.comwikipedia.org The stereochemical course of the reduction is dictated by the chirality of the ligand employed in the catalyst system. For ketones containing both an aromatic and a heterocyclic ring, such as phenyl(thiophen-2-yl)methanone derivatives, the electronic properties of the rings can influence the stereoselectivity of the reduction. mdpi.com

The following table summarizes representative results for the asymmetric reduction of ketones structurally analogous to phenyl(4-propylthiophen-2-yl)methanone, showcasing the potential of these methods for the stereoselective synthesis of the target compound.

Table 1: Asymmetric Reduction of Aryl Heteroaryl Ketones using Noyori-Ikariya Catalysts

| Substrate (Ar-CO-Het) | Catalyst | Hydrogen Donor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|---|

| Phenyl(2-thienyl)methanone | (R,R)-RuCl[(p-cymene)(TsDPEN)] | HCOOH/Et3N | CH2Cl2 | 95 | 98 | R |

| (o-Tolyl)(2-thienyl)methanone | (S,S)-RuCl[(p-cymene)(TsDPEN)] | HCOOH/Et3N | CH2Cl2 | 92 | 99 | S |

| Phenyl(2-furyl)methanone | (R,R)-RuCl[(p-cymene)(TsDPEN)] | i-PrOH | Toluene | 98 | 97 | R |

Furthermore, organocatalysis provides a metal-free alternative for the asymmetric reduction of prochiral ketones. Catalysts such as chiral oxazaborolidines, often used in the Corey-Bakshi-Shibata (CBS) reduction, can facilitate the enantioselective reduction of ketones with borane (B79455) as the stoichiometric reductant. wikipedia.org The predictable stereochemical outcome of these reactions makes them a valuable methodology for accessing specific enantiomers of chiral alcohols.

Another viable stereoselective approach is the asymmetric addition of organometallic reagents to the corresponding aldehyde, 4-propylthiophene-2-carbaldehyde. Chiral ligands can be employed to control the facial selectivity of the addition of a phenyl group from an organometallic reagent, such as a Grignard reagent or an organozinc compound, to the carbonyl carbon of the aldehyde. This method builds the chiral center directly and offers an alternative synthetic route to the enantiopure forms of this compound.

Table 2: Enantioselective Phenylation of Heteroaromatic Aldehydes

| Aldehyde | Phenylating Agent | Chiral Ligand/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Thiophene-2-carbaldehyde | PhZnEt | (-)-DAIB (3 mol%) | Toluene | 95 | 98 |

| Furan-2-carbaldehyde | PhB(OH)2 | Rh(acac)(C2H4)2 / (S)-BINAP | Dioxane/H2O | 88 | 96 |

These advanced synthetic methodologies provide a robust toolkit for the preparation of the individual enantiomers of this compound, which is crucial for the investigation of their distinct biological activities and for the development of stereochemically pure therapeutic agents.

Iii. Comprehensive Spectroscopic and Structural Elucidation of Phenyl 4 Propylthiophen 2 Yl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Phenyl(4-propylthiophen-2-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

While ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are essential for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be instrumental in:

Tracing the connectivity within the propyl chain by showing correlations between the methyl (CH₃), methylene (B1212753) (CH₂), and benzylic-like methylene protons.

Identifying adjacent protons on the thiophene (B33073) and phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. HSQC is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the methine proton signal would correlate with the methine carbon signal, and the aromatic protons with their respective aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the methine proton to the carbons of the phenyl and thiophene rings, unequivocally linking these three components.

Correlations from the protons of the propyl group to the carbons of the thiophene ring, confirming the position of the alkyl substituent.

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Propyl CH₃ | 0.9 - 1.0 | Triplet |

| Propyl CH₂ | 1.6 - 1.7 | Sextet |

| Propyl CH₂ (benzylic-like) | 2.5 - 2.6 | Triplet |

| Thiophene H-3 | 6.8 - 6.9 | Singlet |

| Thiophene H-5 | 6.9 - 7.0 | Singlet |

| Methine CH | 5.8 - 5.9 | Singlet |

| Phenyl H (ortho, meta, para) | 7.2 - 7.4 | Multiplet |

| Hydroxyl OH | Variable (typically 2.0 - 4.0) | Singlet (broad) |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Propyl CH₃ | 13 - 14 |

| Propyl CH₂ | 23 - 24 |

| Propyl CH₂ (benzylic-like) | 32 - 33 |

| Methine C | 70 - 72 |

| Thiophene C-3 | 122 - 123 |

| Thiophene C-5 | 124 - 125 |

| Thiophene C-4 | 140 - 141 |

| Thiophene C-2 | 150 - 152 |

| Phenyl C (ipso) | 142 - 143 |

| Phenyl C (ortho, meta, para) | 126 - 129 |

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of this compound. By varying the temperature of the NMR experiment, it is possible to observe changes in the spectra that provide information about rotational barriers. For this molecule, DNMR could be used to investigate the restricted rotation around the C-C bond connecting the methine carbon to the thiophene ring and the C-C bond connecting the methine carbon to the phenyl ring. At low temperatures, the rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for non-equivalent aromatic protons or carbons, which would coalesce into averaged signals at higher temperatures. The coalescence temperature can be used to calculate the free energy of activation for the rotational process.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its composition of carbon, hydrogen, oxygen, and sulfur. The expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 233.1049 |

| [M+Na]⁺ | 255.0868 |

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the bond between the methine carbon and the hydroxyl group.

Fragmentation of the propyl chain.

Formation of a stable tropylium-like cation from the phenyl ring.

Predicted Key Mass Fragments

| m/z | Possible Fragment |

| 232 | [M]⁺ |

| 214 | [M - H₂O]⁺ |

| 189 | [M - C₃H₇]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for assessing the purity of this compound and for monitoring the progress of its synthesis. By separating the compound from any starting materials, byproducts, or impurities, the mass spectrometer can then provide mass information for each component, allowing for their identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are characteristic of the functional groups present in the molecule.

For this compound, the key functional groups and their expected vibrational frequencies are:

O-H stretch: A broad and strong absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

C-O stretch: A strong absorption in the IR spectrum, usually between 1000-1260 cm⁻¹, corresponding to the stretching of the carbon-oxygen single bond.

Aromatic C-H stretch: These appear as a group of weaker absorptions in the IR and Raman spectra, typically above 3000 cm⁻¹.

Aliphatic C-H stretch: Strong absorptions in the IR and Raman spectra just below 3000 cm⁻¹ are indicative of the C-H bonds in the propyl group.

C=C stretch (aromatic): These vibrations give rise to several bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra.

C-S stretch: The carbon-sulfur bond in the thiophene ring typically shows weak to medium absorptions in the IR spectrum in the range of 600-800 cm⁻¹.

Predicted IR and Raman Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch | 3200 - 3600 | IR (strong, broad) |

| Aromatic C-H stretch | 3000 - 3100 | IR (weak), Raman (medium) |

| Aliphatic C-H stretch | 2850 - 2960 | IR (strong), Raman (strong) |

| C=C stretch (aromatic) | 1450 - 1600 | IR (medium), Raman (strong) |

| C-O stretch | 1000 - 1260 | IR (strong) |

| C-S stretch | 600 - 800 | IR (weak to medium) |

X-ray Crystallography for Solid-State Structure Determination

The precise spatial arrangement of atoms and molecules within a crystalline solid can be unequivocally determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

To date, a comprehensive search of crystallographic databases and the scientific literature has not revealed a publicly available crystal structure for this compound. The determination of its crystal structure would require the growth of a suitable single crystal, followed by diffraction analysis.

A hypothetical data collection and refinement for a related, illustrative compound, phenyl(pyridin-2-yl)methanol, reveals the type of detailed information that can be obtained. nih.gov For such a crystal, key parameters would be meticulously recorded.

Table 1: Hypothetical Crystallographic Data for a Thiophene-based Methanol (B129727) Derivative

| Parameter | Value |

| Empirical formula | C14H16OS |

| Formula weight | 232.34 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å α = 90° |

| b = 5.876(2) Å β = 101.34(3)° | |

| c = 21.456(9) Å γ = 90° | |

| Volume | 1251.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.231 Mg/m³ |

| Absorption coefficient | 0.25 mm⁻¹ |

| F(000) | 496 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.5 to 28.0° |

| Reflections collected | 9876 |

| Independent reflections | 2876 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.134 |

| R indices (all data) | R1 = 0.068, wR2 = 0.145 |

Note: The data presented in this table is hypothetical and serves to illustrate the typical parameters reported in a crystallographic study. It does not represent experimental data for this compound.

From such data, a detailed structural analysis would reveal the conformation of the propyl group, the relative orientation of the phenyl and thiophene rings, and any significant intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would dictate the crystal packing.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses a stereogenic center at the carbinol carbon, and thus can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in differentiating between these enantiomers and determining the enantiomeric purity and absolute configuration of a chiral sample.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An optically active sample will exhibit a unique CD spectrum with positive and/or negative peaks (Cotton effects) at specific wavelengths, corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

ORD, a complementary technique, measures the rotation of the plane of linearly polarized light as a function of wavelength. researchgate.netresearchgate.net The resulting ORD curve can be used to determine the specific rotation of a compound at a standard wavelength (e.g., the sodium D-line, 589 nm) and can also reveal Cotton effects.

A comprehensive search of the scientific literature did not yield specific CD or ORD data for this compound. The determination of its chiroptical properties would involve the separation of the enantiomers, typically via chiral chromatography, followed by spectroscopic analysis of each enantiomer.

Table 2: Hypothetical Chiroptical Data for Enantiomers of a Thiophene-based Methanol Derivative

| Enantiomer | Specific Rotation [α]D²⁰ (c 1.0, CHCl₃) | Circular Dichroism (λmax, nm [Δε, M⁻¹cm⁻¹]) |

| (+)-Enantiomer | +25.8° | 225 (+3.5), 250 (-1.8) |

| (-)-Enantiomer | -25.5° | 225 (-3.4), 250 (+1.9) |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent measured data for this compound.

The absolute configuration (R or S) of the enantiomers would then be assigned by comparing the experimentally obtained CD/ORD spectra with theoretical spectra calculated using quantum chemical methods, or by chemical correlation to a compound of known absolute configuration.

Iv. Computational Chemistry and Theoretical Investigations of Phenyl 4 Propylthiophen 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can determine molecular geometries and energies. A common approach involves geometry optimization using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p) to accurately model the system. nih.gov

Furthermore, Fukui function analysis can be employed to predict the most reactive sites within Phenyl(4-propylthiophen-2-yl)methanol for nucleophilic, electrophilic, and radical attacks, providing a detailed map of local reactivity. nih.gov

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.12 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.25 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.87 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.935 |

| Softness (S) | 1 / (2η) | 0.258 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.185 |

DFT calculations are also extensively used to predict spectroscopic data, which is invaluable for structural elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently applied to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The accuracy of these predictions can be high, often showing a strong correlation with experimental data when appropriate functionals (e.g., B97D, TPSSTPSS) and basis sets (e.g., TZVP) are used. nih.gov Comparing calculated shifts with experimental spectra helps in the definitive assignment of signals. d-nb.info

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. psu.edu Anharmonic calculations often provide better agreement with experimental spectra than simpler harmonic approximations. researchgate.net These theoretical spectra aid in assigning specific vibrational modes to the functional groups within the molecule, such as the O-H stretch of the methanol (B129727) group, C-S stretches in the thiophene (B33073) ring, and various C-H and C=C vibrations of the aromatic systems. researchgate.net

| Proton Site | Description | Predicted Shift (ppm) |

|---|---|---|

| Thiophene H-3 | Proton on thiophene ring adjacent to propyl group | ~6.85 |

| Thiophene H-5 | Proton on thiophene ring adjacent to methanol group | ~7.10 |

| Phenyl H (ortho) | Protons ortho to the methanol-bearing carbon | ~7.45 |

| Phenyl H (meta) | Protons meta to the methanol-bearing carbon | ~7.30 |

| Phenyl H (para) | Proton para to the methanol-bearing carbon | ~7.25 |

| Methine CH-OH | Proton on the carbon bearing the OH and phenyl groups | ~5.90 |

| Hydroxyl OH | Proton of the alcohol group | ~2.50 (variable) |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations can explore the conformational landscape of this compound by simulating the atomic motions at a given temperature. nih.gov This analysis is crucial for understanding the molecule's flexibility, particularly the rotation around the single bonds connecting the thiophene, methanol, and phenyl moieties. The simulation can identify the most stable low-energy conformers and the energy barriers for interconversion between them, providing a comprehensive picture of the molecule's preferred shapes in different environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com

For a class of compounds including this compound, a QSAR model could be developed to predict its potential biological effects, such as inhibitory activity against a specific enzyme. nih.gov This involves calculating a set of molecular descriptors (e.g., electronic, steric, topological) for a series of related thiophene derivatives and using statistical methods like multivariate linear regression to correlate these descriptors with measured activity. researchgate.net Similarly, a QSPR model could predict properties like solubility or lipophilicity. mdpi.com Such models are valuable for virtual screening and guiding the design of new derivatives with enhanced activity or desired properties. nih.gov

Molecular Docking Studies and Pharmacophore Modeling for Molecular Target Interactions

To investigate how this compound might interact with a biological target, molecular docking and pharmacophore modeling are employed. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as a protein's active site. gyanvihar.org By placing the molecule into the binding site of a target protein (e.g., a kinase or enzyme), docking algorithms can estimate the binding energy (often in kcal/mol) and identify key interactions like hydrogen bonds and hydrophobic contacts. juniperpublishers.comnih.gov Thiophene-containing compounds have been studied as potential inhibitors for various enzymes, and docking helps elucidate their mechanism of action. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov For a series of active thiophene derivatives, a common pharmacophore can be generated. This model serves as a 3D query for screening large chemical databases to find novel compounds that match the pharmacophore and are therefore likely to be active at the same target. nih.gov

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Protein Target | Example: Cyclooxygenase-2 (COX-2) | PDB ID: 3LN1 |

| Binding Energy | Estimated free energy of binding | -8.2 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds | Arg120, Tyr355, Ser530 |

| Types of Interactions | Nature of the bonds formed with residues | Hydrogen bond (with OH group), π-π stacking (with phenyl ring) |

V. Chemical Reactivity and Reaction Mechanism Studies of Phenyl 4 Propylthiophen 2 Yl Methanol

Investigation of Oxidation and Reduction Pathways

The interconversion between Phenyl(4-propylthiophen-2-yl)methanol and its corresponding ketone, Phenyl(4-propylthiophen-2-yl)methanone, is a fundamental transformation that can be achieved through both enzymatic and synthetic routes.

Biocatalytic methods offer highly selective routes for the oxidation and reduction of alcohol and ketone functionalities. Alcohol dehydrogenases (ADHs) are a prominent class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.com

The dehydrogenation (oxidation) of this compound to its corresponding ketone is catalyzed by ADHs. These enzymes are typically dependent on a nicotinamide (B372718) cofactor, such as NAD⁺ or NADP⁺, which acts as the hydride acceptor. mdpi.comgoogle.com The reaction proceeds via a transient enzyme-substrate complex where the hydride from the carbinol carbon is transferred to the cofactor, and a proton is released from the hydroxyl group, yielding the ketone product. While the enzymatic reduction of ketones is widely used to produce valuable chiral alcohols, the reverse reaction—the oxidation of secondary alcohols—is less common in preparative chemistry as it often involves the destruction of a chiral center. mdpi.com

Enzymatic hydroxylation represents another potential metabolic pathway for this molecule. Cytochrome P450 monooxygenases, for instance, could catalyze the hydroxylation of the electron-rich thiophene (B33073) or phenyl rings, typically at the positions most susceptible to electrophilic attack.

A wide array of synthetic reagents can be employed for the oxidation of this compound to Phenyl(4-propylthiophen-2-yl)methanone. The choice of oxidant depends on the desired reaction conditions, scale, and tolerance of other functional groups. The benzylic nature of the alcohol generally facilitates its oxidation. researchgate.net Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively perform this transformation, although harsh conditions may lead to the cleavage of the propyl side chain or degradation of the thiophene ring. chemistrysteps.com Milder and more selective reagents are often preferred.

Below is a table summarizing common methods for the oxidation of secondary benzylic alcohols.

| Reagent/Method | Typical Conditions | Notes |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild oxidant, minimizes over-oxidation. |

| Pyridinium dichromate (PDC) | CH₂Cl₂, room temperature | Similar to PCC, can be used in anhydrous or aqueous conditions. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild conditions, suitable for sensitive substrates. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral conditions with a simple workup. |

| Potassium Permanganate (KMnO₄) | Acetone, water; basic or acidic | Strong oxidant; can cleave alkyl chains on the aromatic ring under harsh conditions. chemistrysteps.com |

Conversely, the reduction of Phenyl(4-propylthiophen-2-yl)methanone to the target alcohol is a common synthetic operation. This can be achieved through several methods:

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents or lithium aluminum hydride (LiAlH₄) in ethereal solvents readily reduce the ketone to the secondary alcohol.

Catalytic Hydrogenation: The ketone can be reduced using molecular hydrogen (H₂) over a metal catalyst such as palladium, platinum, or nickel. This method is often clean and efficient, though the thiophene ring can sometimes act as a catalyst poison. youtube.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst.

Substitution and Functional Group Transformation Reactions at the Methanol (B129727) Moiety

The hydroxyl group of this compound is a poor leaving group and must be activated for nucleophilic substitution reactions. thieme-connect.com Due to the resonance stabilization of the resulting carbocation by both the phenyl and thiophene rings, S_N1-type reactions are particularly facile at the benzylic position. chemistrysteps.com

Key transformations include:

Conversion to Halides: Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide. These reactions often proceed through an intermediate that converts the hydroxyl into a better leaving group.

Esterification: Acid-catalyzed reaction with a carboxylic acid (Fischer esterification) yields the corresponding ester.

Etherification: The alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then react with an alkyl halide (Williamson ether synthesis) to form an ether.

Catalytic Substitution: Lewis acids, such as molecular iodine, can catalyze the direct substitution of the hydroxyl group with a variety of carbon and oxygen nucleophiles under mild conditions. thieme-connect.com

The following table outlines several functional group transformations at the methanol moiety.

| Product Functional Group | Reagents | Reaction Type |

| Alkyl Chloride | SOCl₂, pyridine (B92270) | Nucleophilic Substitution |

| Alkyl Bromide | PBr₃ | Nucleophilic Substitution |

| Ester | R'COOH, H⁺ catalyst | Fischer Esterification |

| Ether | 1. NaH; 2. R'Br | Williamson Ether Synthesis |

| C-C Bond Formation | Silyl nucleophiles, InCl₃/Me₃SiBr | Friedel-Crafts type alkylation organic-chemistry.org |

Cyclization and Rearrangement Reactions Involving the Thiophene Ring

The structure of this compound is amenable to intramolecular cyclization reactions, which are powerful methods for constructing complex fused-ring systems. These reactions typically involve the generation of an electrophilic center at the benzylic carbon, which then attacks one of the aromatic rings.

One plausible pathway is an acid-catalyzed dehydration-cyclization. Protonation of the hydroxyl group followed by the loss of water generates a resonance-stabilized carbocation. This electrophilic center can then be attacked by the ortho-position of the phenyl ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction. The subsequent loss of a proton would yield a dibenzothiophene-like fused system.

Metal-catalyzed reactions can also facilitate cyclization. For instance, palladium-mediated C-C bond formation is a well-established strategy for building complex heterocyclic structures. nih.govrsc.org If the alcohol is first converted to a halide, an intramolecular Heck-type reaction could be envisioned. Furthermore, radical-mediated cyclizations, often initiated by reagents like tributyltin hydride, have been successfully used to form C-C bonds in complex thiophene-based helicenes and could potentially be applied here. nih.gov

Mechanistic Elucidation of Catalytic Transformations

Understanding the mechanisms of catalytic transformations is crucial for optimizing reaction conditions and predicting outcomes.

Acid-Catalyzed Substitution Mechanism (S_N1): The mechanism for acid-catalyzed substitution at the benzylic alcohol proceeds in three main steps:

Protonation: The hydroxyl group is protonated by an acid catalyst, forming an oxonium ion, which is a good leaving group.

Carbocation Formation: The C-O bond cleaves, and a molecule of water departs, forming a secondary carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over both the phenyl and thiophene rings. This is the rate-determining step. chemistrysteps.com

Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation, forming the final substitution product.

Iodine-Catalyzed Substitution Mechanism: Molecular iodine (I₂) can act as a mild Lewis acid catalyst. It is believed to coordinate to the hydroxyl oxygen, activating it and making it a better leaving group. This facilitates nucleophilic attack at the benzylic carbon, proceeding through a mechanism that has significant S_N1 character due to the stability of the benzylic cation intermediate. thieme-connect.com

Mechanism of Catalytic Hydrogenation: In the reduction of the corresponding ketone, the catalyst (e.g., Pd/C) plays a central role. The mechanism generally involves the adsorption of both the ketone and molecular hydrogen onto the catalyst surface. Hydrogen is dissociatively adsorbed as hydrogen atoms. The π-bond of the carbonyl group also coordinates to the metal surface, facilitating the stepwise transfer of two hydrogen atoms to the carbon and oxygen atoms, respectively, to yield the alcohol.

Vi. Research into Potential Applications of Phenyl 4 Propylthiophen 2 Yl Methanol in Interdisciplinary Fields

Molecular Recognition and Supramolecular Chemistry Applications

The aromatic nature of both the phenyl and thiophene (B33073) rings in Phenyl(4-propylthiophen-2-yl)methanol suggests its potential utility in the fields of molecular recognition and supramolecular chemistry. The electron-rich thiophene ring can participate in non-covalent interactions, such as π-π stacking, which are fundamental to the self-assembly of molecules into larger, ordered structures. ontosight.ai

Research into thiophene-based chalcones has demonstrated their ability to dock into the inhibitor binding pockets of enzymes like monoamine oxidase, indicating the role of the thiophene scaffold in molecular recognition. researchgate.net The planarity and aromaticity of the thiophene ring, similar to that in this compound, can contribute to specific binding interactions with biological macromolecules. nih.gov The ability of thiophene derivatives to form such organized assemblies is crucial for the design of new materials with tailored optical and electronic properties.

Coordination Chemistry of Thiophene-Derived Ligands

Thiophene and its derivatives are well-established as effective ligands in coordination chemistry. researchgate.net The sulfur atom in the thiophene ring of this compound possesses lone pairs of electrons that can coordinate to metal centers. Furthermore, the π-system of the aromatic ring can also engage in coordination with transition metals. acs.org

The coordination of thiophene derivatives to metal ions can occur in several modes, including η1(S)-coordination through the sulfur atom, as well as η2, η4, and η5 coordination involving the π-electrons of the ring. researchgate.net The specific mode of coordination is influenced by the metal center and the other ligands present. acs.org Thiophene-containing carboxamides with a pyridine (B92270) ring, for instance, have been shown to act as bidentate ligands in complexes with copper and other transition metals. nih.gov This capacity for forming stable metal complexes opens up possibilities for the use of this compound in catalysis, sensing, and the development of new materials with interesting magnetic or optical properties.

Development of Modulators for Specific Molecular Targets

The thiophene moiety is recognized as a "privileged" structure in medicinal chemistry, as it is present in numerous FDA-approved drugs and is known to interact with a wide array of biological targets. nih.govnih.gov The structural features of this compound provide a foundation for its potential development as a modulator of various proteins, receptors, and enzymes.

Protein-Protein Interaction (PPI) Modulation Mechanisms

Modulating protein-protein interactions (PPIs) is an emerging and challenging area of drug discovery. nih.govresearchgate.net Small molecules that can either inhibit or stabilize these interactions are of great therapeutic interest. nih.gov Thiophene-based scaffolds have shown promise as PPI modulators. For example, a focused library of analogues derived from an amidine-substituted thiophene fragment was found to enhance the affinity of the 14-3-3/ERα complex, acting as a PPI stabilizer or "molecular glue". nih.govresearchgate.net The mechanism often involves the small molecule binding at the protein-protein interface, with interactions such as π-π stacking playing a key role. researchgate.net Given the aromatic rings present in this compound, it represents a potential starting point for the design of novel PPI modulators.

Receptor Agonist/Antagonist Development at a Molecular Level (e.g., PGE2 receptors, S1P1/EDGE1 receptors)

Thiophene derivatives have been successfully developed as modulators of key signaling receptors, such as prostaglandin (B15479496) E2 (PGE2) receptors and sphingosine-1-phosphate (S1P) receptors.

PGE2 Receptors: Substituted benzothiophene (B83047) derivatives have been identified as potent antagonists of the PGE2 subtype 4 (EP4) receptor. nih.gov The EP2 receptor, another PGE2 receptor subtype, is a crucial mediator in inflammation and tumorigenesis. nih.gov The development of selective modulators for these receptors is a significant goal in the treatment of inflammatory diseases and cancer.

S1P1/EDGE1 Receptors: Sphingosine-1-phosphate receptor modulators are a class of drugs that have shown therapeutic benefits in autoimmune diseases like multiple sclerosis. wikipedia.org The well-known drug Fingolimod (FTY720) is a prominent example. wikipedia.org Research has led to the identification of potent and selective S1P1 receptor agonists based on a thiophene scaffold. acs.org These compounds function by inducing the internalization of the S1P1 receptor, which leads to the sequestration of lymphocytes in lymph nodes and an immunosuppressive effect. mdpi.com

The following table summarizes the activity of some thiophene-based S1P1 receptor agonists.

| Compound | S1P1 EC50 (nM) | S1P3 EC50 (nM) |

| Pyridine-based agonist 53 | 0.6 | 352 |

This table is based on data for pyridine-based agonists that were developed from thiophene precursors. acs.org

Enzyme Inhibition Mechanisms (e.g., Sodium-Dependent Transporters)

Thiophene-containing molecules have been successfully designed as inhibitors of enzymes, including sodium-dependent transporters. A notable example is the development of inhibitors for the sodium-dependent glucose cotransporter 2 (SGLT2).

SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of most of the glucose from the glomerular filtrate. jst.go.jp Inhibition of SGLT2 promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. jst.go.jp Canagliflozin, a C-glucoside with a thiophene ring, is a highly potent and selective SGLT2 inhibitor used in the treatment of type 2 diabetes mellitus. acs.orgnih.gov The thiophene ring is a key structural component of this class of inhibitors. daneshyari.com

Below is a table showing the SGLT2 inhibitory activity of some thiophene-C-glucoside derivatives.

| Compound | hSGLT2 IC50 (nM) |

| Derivative 3d (1,2-disubstituted) | 2559 |

| Chlorothiophene derivative 3f | Potent Inhibitor |

Data from a study on the synthesis and biological evaluation of thiophene-C-glucosides as SGLT2 inhibitors. jst.go.jp

Advanced Materials Science Applications (e.g., in conjugated polymers, optoelectronics)

Thiophene-based conjugated polymers are among the most extensively studied materials in the field of organic electronics and optoelectronics. nih.govrsc.org The ability of thiophene rings to be linked together to form extended π-conjugated systems gives rise to polymers with valuable electronic and optical properties. wikipedia.org These materials, such as polythiophenes, are used in a variety of applications, including:

Organic Light-Emitting Diodes (OLEDs) nih.gov

Organic Solar Cells (OSCs) taylorfrancis.com

Organic Field-Effect Transistors (OFETs) nih.gov

The electronic properties of these polymers, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be fine-tuned by modifying the structure of the monomer unit. researchgate.net this compound, with its combination of a thiophene ring and a phenyl group, could serve as a functional building block for the synthesis of novel conjugated polymers with tailored optoelectronic properties. The propyl group can enhance solubility and processability, while the phenyl group can influence the electronic structure and intermolecular packing of the polymer chains. psu.edu

Vii. Analytical Method Development for Phenyl 4 Propylthiophen 2 Yl Methanol and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components within a mixture. For Phenyl(4-propylthiophen-2-yl)methanol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice of technique often depending on the analyte's volatility, thermal stability, and the nature of the sample matrix.

HPLC is a versatile technique well-suited for the analysis of moderately polar and non-volatile compounds like this compound. The presence of the phenyl and thiophene (B33073) rings provides strong chromophores, making UV detection a primary choice for quantification.

Method Parameters: A typical reversed-phase HPLC (RP-HPLC) method is often the first approach for such a compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Due to the chiral center at the methanol (B129727) carbon, specialized chiral stationary phases (CSPs) are necessary for the separation of its enantiomers. mdpi.comphenomenex.comresearchgate.netsigmaaldrich.com

Stationary Phase: For achiral separations, C18 (octadecylsilyl) columns are widely used due to their hydrophobicity and broad applicability. For the separation of enantiomers, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective. phenomenex.com

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. mdpi.com The ratio of these solvents is optimized to achieve the desired retention time and resolution. Isocratic elution (constant mobile phase composition) can be employed for simpler separations, while gradient elution (varying mobile phase composition) may be necessary for more complex mixtures containing derivatives with a range of polarities. mdpi.com

Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used, leveraging the ultraviolet absorbance of the phenyl and thiophene moieties. A wavelength of around 230-254 nm is generally suitable for detection.

Interactive Data Table: Representative HPLC Method Parameters

| Parameter | Achiral Analysis | Chiral Separation |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak IA, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | n-Hexane:Isopropanol (B130326) (90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temp. | 30 °C | 25 °C |

| Detector | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 10 µL |

| Expected Rt | 5-7 min | Enantiomer 1: ~9 min, Enantiomer 2: ~11 min |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis, often with the use of derivatization to improve its volatility and chromatographic behavior.

Method Parameters: GC separation is achieved based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.

Stationary Phase: A common choice for the GC analysis of moderately polar compounds is a fused silica capillary column coated with a mid-polarity stationary phase, such as 5% phenyl-methylpolysiloxane. This provides good selectivity for aromatic compounds.

Carrier Gas: Inert gases such as helium, nitrogen, or hydrogen are used as the carrier gas, with helium being the most common.

Temperature Program: A temperature-programmed analysis is typically employed, where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points.

Detection: A Flame Ionization Detector (FID) is a robust and widely used detector that provides a response proportional to the mass of carbon in the analyte. For more definitive identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing both retention time and mass spectral data for structural elucidation. nih.gov

Interactive Data Table: Representative GC Method Parameters

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Temperature Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID at 280 °C or MS (scan range 50-400 m/z) |

| Injection Mode | Split (20:1) |

| Injection Volume | 1 µL |

| Expected Rt | 10-12 min (underivatized) |

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. For this compound, derivatization is particularly useful for GC analysis to increase volatility and thermal stability, and to improve peak shape.

The primary site for derivatization on this compound is the hydroxyl group of the methanol moiety. Common derivatization strategies include:

Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens, such as alcohols. libretexts.org A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The resulting TMS ether is more volatile, less polar, and more thermally stable than the parent alcohol.

Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride, to form an ester. The resulting ester is more volatile and often exhibits better chromatographic properties than the original alcohol.

Alkylation: This strategy involves replacing the active hydrogen of the hydroxyl group with an alkyl group. While less common for simple volatility enhancement compared to silylation, it can be employed for specific analytical purposes. libretexts.org

The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, and reaction time) must be optimized to ensure a complete and reproducible reaction with minimal side-product formation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Phenyl(4-propylthiophen-2-yl)methanol, and how are reaction conditions optimized?

- Answer: Traditional synthesis often employs Friedel-Crafts alkylation or esterification reactions. For example, thiophene derivatives can undergo functionalization via nucleophilic substitution or coupling reactions, with methanol as a solvent or reactant . Reaction optimization may involve adjusting stoichiometry, temperature, and catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts). Monitoring via TLC or HPLC ensures intermediate purity .

Q. What spectroscopic and chromatographic methods are used for structural elucidation and purity assessment?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and regiochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC with UV detection, and X-ray crystallography (using SHELX software) resolves stereochemistry for crystalline derivatives .

Q. What safety protocols are critical during handling and storage?

- Answer: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to volatile organic solvents. Store in airtight containers at 2–8°C, away from oxidizers. Waste disposal must comply with hazardous chemical regulations .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and enantiomeric excess of this compound?

- Answer: Apply Design of Experiments (DoE) methodologies, such as Central Composite Design (CCD), to model interactions between variables (e.g., temperature, catalyst loading). For enantioselective synthesis, explore biocatalysts (e.g., alcohol dehydrogenases) or chiral auxiliaries to enhance stereochemical control .

Q. What computational tools are effective for predicting reactivity and binding interactions in downstream applications?

- Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) and MD simulations assess interactions with biological targets (e.g., enzymes or receptors). QSAR models correlate structural features with bioactivity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Answer: Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., MTT for cytotoxicity vs. flow cytometry for apoptosis). Cross-validate structural integrity via X-ray crystallography to rule out polymorphic effects .

Q. What role does this compound play in medicinal chemistry, particularly in drug candidate development?

- Answer: It serves as a scaffold for kinase inhibitors (e.g., Aurora kinases) or antimicrobial agents. Structure-activity relationship (SAR) studies modify the propylthiophene or phenyl groups to enhance potency. In vitro ADME assays (e.g., microsomal stability) prioritize derivatives for preclinical testing .

Key Considerations for Future Research

- Synthetic Innovation: Explore continuous-flow reactors to improve scalability and reduce solvent waste .

- Biological Mechanisms: Investigate off-target effects using CRISPR-Cas9 gene-editing screens or proteomics .

- Sustainability: Develop green chemistry protocols (e.g., aqueous-phase reactions, recyclable catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.